benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.: 92096-37-2
Cat. No.: VC21339784
Molecular Formula: C29H26N2O7S2
Molecular Weight: 578.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate - 92096-37-2](/images/no_structure.jpg)
CAS No. | 92096-37-2 |
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Molecular Formula | C29H26N2O7S2 |
Molecular Weight | 578.7 g/mol |
IUPAC Name | benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C29H26N2O7S2/c1-40(35,36)38-22-18-39-28-24(30-23(32)17-19-11-5-2-6-12-19)27(33)31(28)25(22)29(34)37-26(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 |
Standard InChI Key | NWRAKIYILKAIFB-UFHPHHKVSA-N |
Isomeric SMILES | CS(=O)(=O)OC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES | CS(=O)(=O)OC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | CS(=O)(=O)OC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Chemical Identity and Nomenclature
Benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound identified by the CAS number 92096-37-2. This compound belongs to the 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid system, which forms the core structure of many cephalosporin antibiotics. The compound is also known by its synonym "5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-, diphenylmethyl ester, (6R,7R)-". In the PubChem database, this compound is registered with the compound identifier (CID) 9851197 . The stereochemical designation (6R,7R) indicates the specific three-dimensional orientation of substituents at positions 6 and 7 of the bicyclic structure, which is crucial for its biological activity and chemical behavior.
Molecular Identifiers
The compound can be uniquely identified through various chemical notations as shown in the table below:
Structural Characteristics
The compound possesses a complex molecular architecture characterized by multiple functional groups attached to a bicyclic core structure. The foundation of the molecule is the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, which contains a four-membered β-lactam ring fused with a six-membered ring containing a sulfur atom at position 5. This bicyclic structure is characteristic of cephalosporin antibiotics and is essential for their antimicrobial activity.
Key Structural Components
The molecule contains several key structural components that define its chemical identity and potential biological activity:
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A benzhydryl (diphenylmethyl) ester group, which serves as a protecting group for the carboxylic acid function at position 2
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A methylsulfonyloxy group at position 3, which is a good leaving group in chemical reactions
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A phenylacetyl amino group at position 7, which is a common side chain in many cephalosporin antibiotics
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The β-lactam ring (position 8), which is characteristic of β-lactam antibiotics and is crucial for their antimicrobial activity
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A carboxylate group at position 2, which is esterified with the benzhydryl group
The stereochemical configuration at positions 6 and 7 (6R,7R) is specifically defined, indicating the exact three-dimensional arrangement of substituents, which is important for the compound's biological activity.
Physical and Chemical Properties
Benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate possesses distinct physical and chemical properties that characterize its behavior in various environments and reactions.
Basic Physical Properties
The basic physical properties of the compound are summarized in the following table:
Property | Value |
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Molecular Weight | 578.7 g/mol |
Physical State | Solid (inferred based on similar compounds) |
Purity (Commercial) | > 95% |
Color | Not specified in available data |
Solubility | Not specified in available data |
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups. The methylsulfonyloxy group at position 3 is a good leaving group, making that position susceptible to nucleophilic substitution reactions. The benzhydryl ester is a common protecting group for carboxylic acids and can be cleaved under specific conditions to regenerate the free carboxylic acid. The β-lactam ring is reactive towards nucleophiles, particularly under basic conditions, which is relevant to both its chemical synthesis and its mechanism of action as an antibiotic precursor.
Relation to Cephalosporins and Similar Compounds
This compound is structurally related to cephalosporins, a class of β-lactam antibiotics derived from the 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid system. The basic bicyclic structure with the β-lactam ring is characteristic of cephalosporins, which exert their antimicrobial activity by interfering with bacterial cell wall synthesis.
Comparative Analysis with Related Compounds
The compound shows structural similarities to other derivatives in this class. For example, it is related to (6R,7R)-benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate (CAS: 54639-48-4), which has a hydroxy group instead of the methylsulfonyloxy group at position 3 . It also shares structural features with 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenylacetyl)amino]-, (6R-cis)- (CAS: 68244-05-3), which has a methyl group at position 3 instead of the methylsulfonyloxy group .
The following table compares key features of these related compounds:
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